N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide, Mixture of diastereomers
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Description
N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide: is a chemical compound that consists of a cyclobutane ring substituted with a trifluoromethyl group at the 3-position and a carboxamide group at the 1-position, with two methyl groups attached to the nitrogen atom of the carboxamide group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through various organic synthesis methods, including the trifluoromethylation of cyclobutane derivatives followed by subsequent functional group modifications.
Industrial Production Methods:
Industrial production typically involves optimizing reaction conditions to achieve high yields and purity of the desired diastereomers.
Large-scale synthesis may employ continuous flow reactors or batch processes, depending on the specific requirements of the production facility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially converting the cyclobutane ring to a more oxidized state.
Reduction: Reduction reactions may involve the reduction of the trifluoromethyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the cyclobutane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might employ hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.
Substitution reactions can be facilitated by various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation reactions can yield oxidized derivatives of the cyclobutane ring.
Reduction reactions may produce reduced forms of the trifluoromethyl group or other functional groups.
Substitution reactions can lead to a variety of substituted cyclobutane derivatives.
Chemistry:
The compound is used in organic synthesis as a building block for more complex molecules.
It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology:
Research applications include the study of biological systems where the compound's unique properties can be leveraged for probing biological processes.
Medicine:
The compound may be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Its trifluoromethyl group can enhance the metabolic stability and binding affinity of pharmaceuticals.
Industry:
The compound is used in the production of materials with specific properties, such as enhanced chemical resistance or unique physical characteristics.
Molecular Targets and Pathways Involved:
The exact mechanism of action depends on the specific application of the compound.
In pharmaceutical contexts, the compound may interact with specific enzymes or receptors, modulating biological pathways to achieve therapeutic effects.
Comparison with Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)cyclohexane-1-carboxamide
N,N-Dimethyl-3-(trifluoromethyl)cyclopentane-1-carboxamide
N,N-Dimethyl-3-(trifluoromethyl)benzamide
Uniqueness:
The cyclobutane ring in N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide provides a unique structural framework compared to the cyclohexane or cyclopentane rings found in similar compounds.
The presence of the trifluoromethyl group enhances the compound's chemical stability and reactivity, making it distinct from benzamide derivatives.
Properties
CAS No. |
2758000-42-7 |
---|---|
Molecular Formula |
C8H12F3NO |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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